Zinc arsenide

Beschreibung

Eigenschaften

InChI |

InChI=1S/2As.3Zn | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKSESDHCKYTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

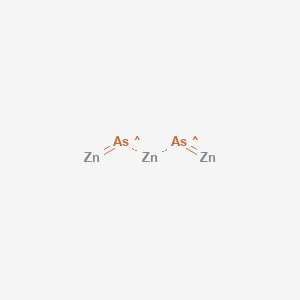

[Zn].[Zn]=[As].[Zn]=[As] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3As2, As2Zn3 | |

| Record name | zinc arsenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_arsenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12006-40-5 | |

| Record name | Trizinc diarsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Tetragonal Zinc Arsenide (Zn₃As₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the room-temperature tetragonal phase of zinc arsenide (Zn₃As₂), a semiconductor material of significant interest. This document details its crystallographic parameters, atomic coordination, and the experimental methodologies employed for its characterization.

Introduction to this compound (Zn₃As₂)

This compound (Zn₃As₂) is a binary inorganic compound that forms gray, tetragonal crystals.[1][2] It is a semiconductor with a band gap of approximately 1.0 eV, making it a material of interest for various electronic and optoelectronic applications.[1][2][3] The crystalline structure of Zn₃As₂ is notably similar to that of cadmium arsenide (Cd₃As₂), zinc phosphide (B1233454) (Zn₃P₂), and cadmium phosphide (Cd₃P₂).[1][2]

Zn₃As₂ exhibits polymorphism, meaning it can exist in different crystal structures depending on the temperature. At room temperature, it adopts a tetragonal form. This phase transitions to a different tetragonal structure at 190 °C and to a third phase at 651 °C.[1][2] This guide focuses on the well-characterized, room-temperature tetragonal phase.

Crystallographic Data of Tetragonal Zn₃As₂

The room-temperature phase of Zn₃As₂ is a complex tetragonal structure. There has been historical discussion regarding its precise space group and lattice parameters, with early reports suggesting a simpler cubic or a smaller tetragonal cell.[4][5] However, more detailed single-crystal X-ray diffraction studies have established a body-centered tetragonal unit cell.[4][5]

The crystallographic data for the primary room-temperature tetragonal phase of Zn₃As₂ is summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1][2][6] |

| Space Group | I4₁cd (No. 110) | [7] |

| Lattice Parameters | a = 11.784 Å, c = 23.652 Å | [4] |

| c/a ratio | 2.007 | [4] |

| Formula Units (Z) | 160 atoms per unit cell | [4] |

| Density | 5.53 g/cm³ | [1][2] |

Atomic Structure and Coordination

The crystal structure of tetragonal Zn₃As₂ is characterized by a complex arrangement of zinc and arsenic atoms. Within this structure, the zinc atoms are tetrahedrally coordinated to four arsenic atoms, forming ZnAs₄ tetrahedra.[1][7] These tetrahedra share corners and edges.[7] The arsenic atoms are each surrounded by six zinc atoms, which form the vertices of a distorted cube.[1]

There are multiple inequivalent sites for both zinc and arsenic atoms within the unit cell, leading to a range of Zn-As bond distances. These distances typically fall between 2.45 Å and 2.94 Å.[7] The coordination environment can be described as follows:

-

Zn²⁺ ions: Each zinc ion is bonded to four As³⁻ ions, forming ZnAs₄ tetrahedra. Some of these tetrahedra are distorted.[7]

-

As³⁻ ions: Each arsenic ion is bonded to six Zn²⁺ ions in a 6-coordinate geometry.[7]

Experimental Determination of Crystal Structure

The determination of the crystal structure of materials like tetragonal Zn₃As₂ primarily relies on diffraction techniques, which probe the arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the most powerful technique for determining the precise crystal structure of a material.

Methodology:

-

Crystal Growth: High-quality single crystals of Zn₃As₂ are required. These can be grown from a melt of a stoichiometric mixture of zinc and arsenic in a sealed quartz tube, followed by slow cooling.[4]

-

Crystal Selection and Mounting: A small, well-formed single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded. Data is typically collected at room temperature.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and the symmetry of the crystal, leading to the assignment of a space group. The positions of the atoms within the unit cell are then determined using computational methods (e.g., direct methods or Patterson synthesis). Finally, the structural model is refined to achieve the best possible fit with the experimental data.

Powder X-ray Diffraction (PXRD)

Powder XRD is used to identify the crystalline phases present in a sample and to determine lattice parameters.

Methodology:

-

Sample Preparation: A polycrystalline sample of Zn₃As₂ is finely ground to a homogeneous powder to ensure random orientation of the crystallites.

-

Data Collection: The powder sample is placed in a sample holder in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam over a range of 2θ angles. The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions of the diffraction peaks are used to determine the lattice parameters of the unit cell. The overall pattern can be compared to databases for phase identification. It is important to note that preferred orientation of the powder particles can be a challenge in PXRD analysis of Zn₃As₂.[5]

Phase Transitions of this compound

The relationship between the different phases of this compound can be visualized as a function of temperature. The room-temperature α-phase transitions to the α'-phase at 190 °C and subsequently to the β-phase at 651 °C.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. researchgate.net [researchgate.net]

- 4. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. This compound - Zn3As2 [steeldata.info]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

An In-depth Technical Guide on the Lattice Parameters of Cubic and Tetragonal Zn₃As₂

This technical guide provides a comprehensive overview of the crystallographic lattice parameters of cubic and tetragonal zinc arsenide (Zn₃As₂). It is intended for researchers, scientists, and professionals in drug development who require detailed structural information on this inorganic semiconductor. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for lattice parameter determination, and includes visualizations of phase transition relationships.

Crystal Structure and Lattice Parameters of Zn₃As₂

This compound (Zn₃As₂) is a binary compound known to exist in multiple crystalline forms, primarily cubic and tetragonal polymorphs. The specific arrangement of zinc and arsenic atoms defines the crystal system and its corresponding lattice parameters.

1.1. Cubic Phase

A cubic phase of Zn₃As₂ has been computationally predicted and is available in the Materials Project database. This phase is described within the cubic crystal system, but its primitive cell exhibits rhombohedral symmetry.

1.2. Tetragonal Phases

At room temperature, Zn₃As₂ adopts a tetragonal crystal structure. This compound undergoes temperature-induced phase transitions to other tetragonal polymorphs, denoted as α, α', and β phases.

Table 1: Summary of Lattice Parameters for Cubic and Tetragonal Zn₃As₂

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Notes |

| Cubic | Cubic (Rhombohedral) | Ia-3 (206) | 10.360 | 10.360 | 10.360 | 109.471 | 109.471 | 109.471 | Computationally predicted, primitive cell is rhombohedral.[1] |

| α-Zn₃As₂ | Tetragonal | I4₁/acd | 11.78 | 11.78 | 23.65 | 90 | 90 | 90 | Room temperature phase. |

| α'-Zn₃As₂ | Tetragonal | - | - | - | - | 90 | 90 | 90 | Forms at T > 190 °C. |

| β-Zn₃As₂ | Tetragonal | - | - | - | - | 90 | 90 | 90 | Forms at T > 651 °C. |

Note: Detailed lattice parameters for the α' and β phases are not consistently reported in the literature and require further experimental investigation.

Experimental Protocols for Lattice Parameter Determination

The determination of lattice parameters for Zn₃As₂ is primarily achieved through X-ray diffraction (XRD) techniques, including single-crystal XRD and powder XRD with Rietveld refinement.

2.1. Synthesis of Zn₃As₂ Single Crystals for XRD Analysis

High-quality single crystals are essential for precise lattice parameter determination. A common method for growing Zn₃As₂ single crystals is the high-temperature solution growth method.

-

Materials: High-purity zinc (99.999%) and arsenic (99.999%) powders, quartz ampoule.

-

Procedure:

-

Stoichiometric amounts of zinc and arsenic powders are sealed in a clean, evacuated quartz ampoule.

-

The ampoule is placed in a multi-zone furnace and slowly heated to a temperature above the melting point of Zn₃As₂ (1015 °C) to ensure a homogeneous melt.

-

The temperature is then slowly cooled to allow for the nucleation and growth of single crystals. A temperature gradient may be applied to promote the growth of larger crystals.

-

Once cooled to room temperature, the ampoule is carefully broken to extract the single crystals.

-

2.2. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most accurate determination of lattice parameters and crystal structure.

-

Instrumentation: A four-circle goniometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector (e.g., CCD or CMOS).

-

Procedure:

-

A suitable single crystal of Zn₃As₂ is mounted on a goniometer head.

-

The crystal is centered in the X-ray beam.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

The positions and intensities of the diffraction spots are used to determine the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal.

-

Data reduction and structure refinement software (e.g., SHELX, Olex2) are used to obtain the final crystallographic information.

-

2.3. Powder X-ray Diffraction (PXRD) and Rietveld Refinement

PXRD is a powerful technique for identifying crystalline phases and determining lattice parameters from polycrystalline samples. Rietveld refinement is a computational method used to refine the crystal structure parameters from a powder diffraction pattern.

-

Instrumentation: A powder diffractometer with a monochromatic X-ray source and a position-sensitive detector.

-

Procedure:

-

A finely ground powder sample of Zn₃As₂ is prepared and mounted on a sample holder.

-

The sample is scanned over a range of 2θ angles to obtain a diffraction pattern.

-

The experimental diffraction pattern is compared to a calculated pattern based on a known or proposed crystal structure model.

-

The Rietveld refinement software (e.g., GSAS, FullProf) iteratively adjusts the structural parameters (including lattice parameters, atomic positions, and site occupancies) to minimize the difference between the experimental and calculated patterns.

-

The refined lattice parameters provide a precise measurement for the polycrystalline sample.

-

Visualizations of Phase Transitions

Zn₃As₂ undergoes temperature-induced phase transitions, which can be represented as a logical workflow.

References

electronic band structure of zinc arsenide from first-principles

An In-depth Technical Guide to the First-Principles Electronic Band Structure of Zinc Arsenide

Introduction

This compound (Zn₃As₂), a II-V semiconductor, is a material of significant interest for a variety of optoelectronic applications, including infrared detection and energy conversion, owing to its direct band gap of approximately 1.0 eV.[1][2] First-principles calculations, predominantly based on Density Functional Theory (DFT), serve as a powerful tool for predicting and understanding the electronic properties of materials like Zn₃As₂ from fundamental quantum mechanical principles. This guide provides a technical overview of the methodologies and findings from first-principles studies on the electronic band structure of this compound, aimed at researchers and professionals in materials science and semiconductor physics.

Crystal Structure

This compound crystallizes in a complex body-centered tetragonal structure. The accurate representation of this crystal structure, including lattice parameters and atomic positions, is the foundational step for any first-principles calculation. The structural parameters used in theoretical studies are typically optimized by minimizing the total energy of the system, and the resulting lattice constants are then compared with experimental data to validate the computational approach.[3][4]

Computational Methodology

The investigation of the electronic properties of Zn₃As₂ from first-principles relies on a systematic computational workflow. Density Functional Theory (DFT) is the most common framework, offering a balance between accuracy and computational cost.

Experimental Protocols

The core of the first-principles approach involves solving the Kohn-Sham equations self-consistently. The typical computational protocol is as follows:

-

Structural Optimization: The initial step involves the geometric optimization of the Zn₃As₂ crystal structure. This is achieved by minimizing the forces on the atoms and the stress on the unit cell, leading to the equilibrium lattice parameters. The Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm is often employed for this process.[5]

-

Self-Consistent Field (SCF) Calculation: Using the optimized structure, a self-consistent calculation is performed to determine the ground-state electronic density and the effective Kohn-Sham potential. This requires defining a plane-wave energy cutoff and a k-point mesh for sampling the Brillouin zone, which must be tested for convergence.[5][6]

-

Band Structure and Density of States Calculation: Following the SCF run, a non-self-consistent calculation is performed along high-symmetry directions in the Brillouin zone to determine the electronic band structure. The Density of States (DOS) and Projected Density of States (PDOS) are also calculated to analyze the orbital contributions to the electronic bands.[3][6]

The choice of the exchange-correlation functional within DFT is critical. While the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are widely used, they are known to underestimate the band gap of semiconductors.[5][7] To overcome this, more advanced methods are often employed:

-

DFT+U: This method adds an on-site Coulomb interaction term (U) to better describe localized d-electrons, which can improve the calculated band gap.[5][6]

-

Hybrid Functionals: These functionals, such as B3PW, incorporate a fraction of exact Hartree-Fock exchange, often yielding more accurate band gaps.[2]

Software packages like Quantum ESPRESSO and VASP are commonly used to perform these DFT calculations.[1][6][8]

Electronic Properties of this compound

First-principles calculations have provided significant insights into the electronic band structure and density of states of Zn₃As₂.

Band Structure and Band Gap

Studies consistently show that Zn₃As₂ is a direct band gap semiconductor, with both the valence band maximum (VBM) and the conduction band minimum (CBM) located at the Γ-point of the Brillouin zone.[1][2] This is a key property for its potential use in optoelectronic devices. The calculated value of the band gap, however, is highly dependent on the computational method used.

| Computational Method | Calculated Band Gap (Eg) | Reference |

| DFT (Functional not specified) | 0.97 eV | [6] |

| DFT with B3PW functional | 1.01 eV | [2] |

| Experimental (Optical Absorption) | 0.99 eV (at 300 K) | [1] |

| Experimental (Optical Absorption) | 1.11 eV (at 5 K) | [1] |

As shown in the table, the DFT calculation using the B3PW hybrid functional shows excellent agreement with the experimental room temperature band gap.[2] The standard DFT calculation also provides a reasonably close value of 0.97 eV.[6] The Fermi energy for Zn₃As₂ has been calculated to be 7.5 eV.[6]

Density of States (DOS)

The analysis of the total and partial density of states (PDOS) reveals the orbital character of the electronic bands. For II-V semiconductors, the valence band is typically formed by a hybridization of the p-orbitals of the pnictogen (As) and the d-orbitals of the metal (Zn). The conduction band is primarily composed of the s- and p-orbitals of the constituent atoms. This understanding is crucial for interpreting optical transitions and transport properties.

Conclusion

First-principles calculations based on Density Functional Theory provide a robust framework for investigating the electronic structure of this compound. Theoretical studies confirm that Zn₃As₂ is a direct band gap semiconductor with a gap of approximately 1.0 eV, consistent with experimental findings.[1][2] The choice of the exchange-correlation functional has been identified as a critical parameter for accurately predicting the band gap. The detailed insights into the band structure and density of states derived from these computational studies are invaluable for the design and development of novel optoelectronic devices based on this promising II-V semiconductor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. First-principles investigation of the structural, electronic and optical properties of Zn2NbN3 [scielo.org.mx]

- 5. arxiv.org [arxiv.org]

- 6. dspace.bsuedu.ru [dspace.bsuedu.ru]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Theoretical Electronic Properties of Zinc Diarsenide (ZnAs2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations of the electronic properties of monoclinic Zinc Diarsenide (ZnAs₂). It is intended for researchers and scientists in materials science and condensed matter physics. This document summarizes key electronic parameters derived from first-principles calculations, details the computational methodologies employed, and visualizes the workflow of such theoretical investigations.

Introduction to Zinc Diarsenide (ZnAs₂)

Zinc diarsenide (ZnAs₂) is a II-V semiconductor compound that crystallizes in a monoclinic structure. Its electronic properties are of interest for potential applications in various electronic and optoelectronic devices. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are crucial for understanding the fundamental electronic characteristics of this material, such as its band structure, density of states, and charge carrier effective masses. These properties are essential for predicting its behavior in electronic devices and for designing new materials with tailored functionalities.

Crystal Structure

ZnAs₂ crystallizes in a monoclinic system with the space group P2₁/c (No. 14). The precise lattice parameters are fundamental inputs for any theoretical calculation of its electronic properties.

Table 1: Crystal Structure of Monoclinic ZnAs₂

| Crystal System | Space Group | Lattice Parameters (Å) |

| Monoclinic | P2₁/c (14) | a = 7.802, b = 8.144, c = 7.802 |

Note: The lattice parameters presented are based on theoretical calculations and may vary slightly from experimental values.

Theoretical Methodology: First-Principles Calculations

The electronic properties of ZnAs₂ are typically investigated using first-principles calculations based on Density Functional Theory (DFT). This powerful computational method allows for the prediction of material properties from fundamental quantum mechanical principles.

Computational Workflow

The general workflow for calculating the electronic properties of ZnAs₂ using DFT is outlined below. This process involves several key steps, from defining the crystal structure to analyzing the final results.

Figure 1: A generalized workflow for the first-principles calculation of the electronic properties of ZnAs₂.

Key Experimental Protocols (Computational Details)

The accuracy of DFT calculations is highly dependent on the chosen parameters. Here are the typical settings used in theoretical studies of ZnAs₂:

-

Software Packages: Ab initio calculations are commonly performed using software suites such as VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO.

-

Pseudopotentials: The interaction between the core and valence electrons is described by pseudopotentials. For ZnAs₂, projector augmented-wave (PAW) pseudopotentials are a common choice.

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. While the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is widely used for structural optimization, it is known to underestimate the band gap of semiconductors. To obtain more accurate electronic properties, hybrid functionals such as the Heyd-Scuseria-Ernzerhof (HSE06) functional are often employed. More advanced and computationally expensive methods like the GW approximation can provide even more precise band gap values.

-

Plane-Wave Cutoff Energy: A plane-wave basis set is used to expand the electronic wavefunctions. A sufficiently high cutoff energy is necessary to ensure the convergence of the total energy and other calculated properties.

-

Brillouin Zone Sampling: The integration over the Brillouin zone is performed on a discrete grid of k-points. A dense enough Monkhorst-Pack k-point mesh is required for accurate results, especially for metallic systems or for calculating the density of states. For band structure calculations, the electronic bands are typically plotted along high-symmetry directions in the Brillouin zone.

Electronic Properties of ZnAs₂

Band Structure and Band Gap

The electronic band structure describes the energy levels that electrons can occupy in a material as a function of their momentum in the reciprocal space. A key feature of the band structure is the band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band. The nature of the band gap (direct or indirect) determines the material's efficiency in light emission and absorption.

Table 2: Calculated Electronic Band Gap of ZnAs₂

| Computational Method | Band Gap (eV) | Band Gap Type |

| PBE (GGA) | ~0.0 | - |

| HSE06 | [Data not yet available in literature] | [Data not yet available in literature] |

| GW Approximation | [Data not yet available in literature] | [Data not yet available in literature] |

Density of States (DOS)

The density of states (DOS) represents the number of available electronic states at each energy level. The partial density of states (PDOS) further decomposes the total DOS into contributions from different atomic orbitals (e.g., s, p, d orbitals of Zn and As atoms). This analysis provides insights into the nature of chemical bonding and the orbital contributions to the valence and conduction bands.

Effective Mass

The effective mass of charge carriers (electrons and holes) is a crucial parameter that influences the transport properties of a semiconductor, such as carrier mobility. It is determined by the curvature of the energy bands near the conduction band minimum (for electrons) and the valence band maximum (for holes).

Table 3: Theoretically Calculated Effective Masses of Charge Carriers in ZnAs₂

| Carrier Type | Direction | Effective Mass (m₀) |

| Electron | [Data not yet available in literature] | [Data not yet available in literature] |

| Hole | [Data not yet available in literature] | [Data not yet available in literature] |

Note: m₀ is the free electron mass. The effective mass is generally anisotropic and depends on the crystallographic direction. Specific theoretical values for the effective mass of electrons and holes in ZnAs₂ are not yet well-documented in the literature.

Logical Relationships in Theoretical Calculations

The choice of computational parameters significantly impacts the calculated electronic properties. The following diagram illustrates the logical relationship between the theoretical approach and the expected accuracy of the results.

Figure 2: Relationship between computational method and accuracy for electronic property calculations.

Conclusion and Future Directions

Theoretical calculations based on Density Functional Theory provide a powerful framework for investigating the electronic properties of ZnAs₂. While standard DFT approaches can elucidate the overall band structure and density of states, more advanced methods like hybrid functionals and the GW approximation are necessary for accurate quantitative predictions, particularly for the band gap.

Currently, there is a notable lack of comprehensive theoretical studies on the electronic properties of monoclinic ZnAs₂ using these more sophisticated computational techniques. Future research should focus on employing HSE06 and GW calculations to determine a reliable band gap and to calculate the effective masses of charge carriers. Such studies would provide invaluable data for assessing the potential of ZnAs₂ in electronic and optoelectronic applications and would guide experimental efforts in materials synthesis and characterization.

The Zinc-Arsenic Binary System: A Technical Guide to its Phase Diagram and Intermetallic Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the Zinc-Arsenic (Zn-As) binary system, focusing on its phase diagram and the properties of its key intermetallic compounds. This document is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the synthesis, characterization, and application of zinc arsenide materials.

The Zn-As Binary Phase Diagram

The equilibrium phase relationships in the Zn-As system are depicted in the phase diagram below. The system is characterized by the presence of two stable intermetallic compounds, Zn₃As₂ and ZnAs₂, and a eutectic reaction on the zinc-rich side.

In-Depth Technical Guide to the Optical Absorption Spectrum of Single Crystal ZnAs₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical absorption properties of single crystal zinc diarsenide (ZnAs₂). It includes a summary of its optical constants, detailed experimental protocols for crystal growth and spectroscopic analysis, and a visualization of the experimental workflow. While primarily a topic of interest for materials science, the optical properties of semiconductors can have applications in areas such as biosensing and photodynamic therapy, making this information potentially relevant to drug development professionals exploring novel technologies.

Optical Properties of Single Crystal ZnAs₂

Single crystal ZnAs₂ is a semiconductor material that exhibits anisotropic optical properties, meaning its interaction with light depends on the orientation of the crystal lattice relative to the incident light's polarization. The key optical parameters that describe its absorption characteristics are the refractive index (n), the extinction coefficient (k), and the real (ε₁) and imaginary (ε₂) parts of the complex dielectric function.

A comprehensive study by Stamov et al. investigated the energy band structure and optical constants of ZnAs₂ crystals. Their work revealed the fine structure of the Fabry-Perot interference and the interference of ordinary and extraordinary waves, allowing for the calculation of the optical constants over a broad spectral range from 0.4 to 12 eV.[1][2][3] The anisotropy of electronic transitions at the minimum energetic interval of the band structure was also a key finding.

Table 1: Summary of Optical Constants for Single Crystal ZnAs₂

| Parameter | Spectral Range (eV) | Description |

| Refractive Index (n) | 0.4 - 12 | Represents the factor by which the speed of light is reduced in the material. |

| Extinction Coefficient (k) | 0.4 - 12 | Related to the absorption of light within the material. |

| Real Part of Dielectric Function (ε₁) | 0.4 - 12 | Describes the ability of the material to store energy from an external electric field. |

| Imaginary Part of Dielectric Function (ε₂) | 0.4 - 12 | Represents the loss of energy from the electric field to the material, corresponding to absorption. |

Note: The specific values for n, k, ε₁, and ε₂ are functions of photon energy and polarization and can be found in the detailed data presented in the cited literature.

Experimental Protocols

Synthesis of Single Crystal ZnAs₂ via the Bridgman Method

The Bridgman method is a widely used technique for growing large, high-quality single crystals of semiconductor materials.[4][5][6][7]

Protocol:

-

Stoichiometric Preparation: High-purity zinc (99.999%) and arsenic (99.999%) are weighed in a stoichiometric ratio (1:2) and placed in a clean, carbon-coated quartz ampoule.

-

Ampoule Sealing: The ampoule is evacuated to a pressure of approximately 10⁻⁵ Torr and sealed under vacuum.

-

Furnace Setup: A two-zone vertical Bridgman furnace is used. The upper zone is maintained at a temperature approximately 50 °C above the melting point of ZnAs₂ (768 °C), while the lower zone is kept at a temperature about 50 °C below the melting point.

-

Melting and Homogenization: The sealed ampoule is placed in the upper hot zone of the furnace and held at that temperature for 24-48 hours to ensure complete melting and homogenization of the constituent elements. Gentle rocking or rotation of the furnace can aid in this process.

-

Crystal Growth: The ampoule is then slowly lowered through the temperature gradient into the cooler zone at a controlled rate, typically between 1 and 5 mm/hour. A seed crystal with a specific orientation can be placed at the bottom of the ampoule to initiate growth with a preferred crystallographic direction.

-

Cooling: Once the entire melt has solidified, the furnace is slowly cooled down to room temperature over a period of 24-48 hours to prevent thermal stress and cracking of the grown crystal.

-

Crystal Extraction: The single crystal ingot is then carefully extracted from the quartz ampoule.

Measurement of the Optical Absorption Spectrum

The optical absorption spectrum is typically measured using a UV-Vis-NIR spectrophotometer.

Protocol:

-

Sample Preparation:

-

A thin wafer is cut from the grown ZnAs₂ single crystal ingot using a diamond wire saw. The orientation of the cut is chosen based on the desired polarization of the incident light (e.g., parallel or perpendicular to the c-axis).

-

The wafer is mechanically polished using successively finer grades of alumina (B75360) or diamond paste to achieve a smooth, mirror-like surface.

-

The final thickness of the sample is measured accurately using a micrometer. For transmission measurements, the thickness is typically in the range of 0.1 to 1 mm, depending on the absorption coefficient of the material in the wavelength range of interest.

-

-

Spectrophotometer Setup:

-

A double-beam UV-Vis-NIR spectrophotometer is used, covering a wavelength range from the ultraviolet to the near-infrared (e.g., 200 nm to 2500 nm).

-

A polarizer is placed in the light path before the sample to control the polarization of the incident light.

-

-

Measurement Procedure:

-

A baseline spectrum is recorded without the sample in the beam path.

-

The prepared ZnAs₂ single crystal sample is mounted in a sample holder, ensuring it is perpendicular to the incident light beam.

-

The transmission spectrum (T) is recorded as a function of wavelength for the desired polarization.

-

If the sample is sufficiently reflective, the reflection spectrum (R) can also be measured.

-

-

Data Analysis:

-

The absorption coefficient (α) is calculated from the transmission data using the Beer-Lambert law, correcting for reflection losses: T = (1-R)² * exp(-αt) where t is the sample thickness.

-

The optical band gap energy (Eg) can be determined by plotting (αhν)² versus hν (for a direct band gap semiconductor) and extrapolating the linear portion of the curve to the energy axis.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental characterization of the optical absorption spectrum of single crystal ZnAs₂.

Caption: Experimental workflow for determining the optical absorption spectrum of single crystal ZnAs₂.

References

- 1. Energy band structure and optical constants of ZnAs2 crystals [repository.utm.md]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Optical Characterization Techniques for Semiconductor Technology | (1981) | Publications | SPIE [spie.org]

- 5. assets-global.website-files.com [assets-global.website-files.com]

- 6. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

Synthesis and Characterization of Zinc Arsenide Nanostructures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc arsenide (Zn₃As₂), a II-V semiconductor, is emerging as a material of significant interest for a range of applications, from optoelectronics to potential roles in biomedical fields. Its intrinsic properties, including a direct band gap of approximately 1.0 eV and high charge carrier mobility, make it a compelling candidate for infrared detectors, solar cells, and thermoelectric devices.[1] The synthesis of this compound at the nanoscale further unlocks novel properties and functionalities stemming from quantum confinement effects and a high surface-area-to-volume ratio. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound nanostructures, with a focus on experimental protocols, data presentation, and logical workflows. While research into this compound nanostructures is less mature than that of its oxide and sulfide (B99878) counterparts, this guide consolidates the current knowledge to serve as a valuable resource for professionals in materials science and drug development.

Synthesis of this compound Nanostructures

The fabrication of high-quality this compound nanostructures is paramount to harnessing their unique properties. The primary methods employed for their synthesis can be broadly categorized into vapor-phase and solution-phase techniques.

Vapor-Phase Synthesis: Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a versatile technique for growing a variety of nanostructures, including nanowires and thin films, with high crystalline quality. In a typical CVD process for zinc-based nanostructures, a zinc source is heated, and the resulting vapor is transported by a carrier gas to a substrate where it reacts with a precursor to form the desired nanomaterial.

Generalized Experimental Protocol for CVD of Zinc-Based Nanowires:

-

Substrate Preparation: Silicon wafers are commonly used as substrates. They are cleaned sequentially in ultrasonic baths of acetone, isopropanol, and deionized water, and then dried under a stream of nitrogen. A thin layer of a catalyst, often gold (Au), is deposited onto the substrate via sputtering or thermal evaporation. The thickness of the catalyst layer can influence the diameter of the resulting nanowires.

-

Precursor and Source Placement: A ceramic boat containing high-purity zinc powder is placed in the high-temperature zone of a two-zone tube furnace. The prepared substrates are placed downstream in a lower-temperature zone.

-

Growth Process:

-

The furnace is purged with an inert gas, such as argon (Ar), to remove any residual oxygen.

-

The temperature of the zinc source is ramped to a temperature sufficient for evaporation (e.g., 670 °C).

-

The substrate temperature is maintained at a lower temperature (e.g., 650 °C).

-

A mixture of argon and a reactive gas (e.g., an oxygen-argon mixture for oxides, or an arsenic-containing precursor for arsenides) is introduced into the reactor at a controlled flow rate.

-

The zinc vapor is transported by the carrier gas to the substrates, where it reacts with the arsenic precursor on the catalyst surface, leading to the nucleation and growth of nanowires via a Vapor-Liquid-Solid (VLS) mechanism.

-

The growth is typically carried out for a duration of 30 minutes to several hours.

-

-

Cooling and Sample Retrieval: After the growth period, the furnace is cooled to room temperature under an inert gas flow. The substrates coated with the synthesized nanostructures are then carefully removed for characterization.

Solution-Phase Synthesis: Colloidal Quantum Dots

Solution-phase synthesis offers a scalable and cost-effective route to produce colloidal quantum dots (QDs) with tunable sizes and optical properties. This method involves the reaction of molecular precursors in a high-boiling point solvent in the presence of capping ligands that control the growth and prevent aggregation of the nanocrystals.

Generalized Experimental Protocol for Colloidal Synthesis of Zinc-Based Quantum Dots:

-

Precursor Solution Preparation:

-

A zinc precursor solution is prepared by dissolving a zinc salt (e.g., zinc acetate) in a high-boiling point solvent (e.g., 1-octadecene) with the presence of a capping ligand (e.g., oleic acid and oleylamine). This mixture is typically heated under vacuum to remove water and oxygen.

-

An arsenic precursor solution is prepared separately. For safety and reactivity reasons, organoarsenic compounds like tris(trimethylsilyl)arsine are often used, dissolved in a suitable solvent like trioctylphosphine.

-

-

Hot-Injection Synthesis:

-

The zinc precursor solution is heated to a high temperature (e.g., 250-300 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

The arsenic precursor solution is rapidly injected into the hot zinc solution with vigorous stirring.

-

The injection causes a burst of nucleation, followed by the growth of the nanocrystals. The reaction temperature and time are critical parameters that control the final size of the quantum dots. Aliquots of the reaction mixture can be taken at different time intervals to monitor the growth.

-

-

Purification:

-

After the desired reaction time, the mixture is cooled to room temperature.

-

The quantum dots are precipitated by adding a non-solvent like ethanol (B145695) or acetone.

-

The precipitate is isolated by centrifugation.

-

The supernatant is discarded, and the quantum dots are redispersed in a nonpolar solvent like toluene (B28343) or hexane. This precipitation and redispersion process is repeated multiple times to remove excess ligands and unreacted precursors.

-

-

Storage: The purified quantum dots are stored as a colloidal suspension in a nonpolar solvent in a dark, inert environment to prevent degradation.

Characterization of this compound Nanostructures

A suite of characterization techniques is employed to elucidate the structural, morphological, optical, and electrical properties of the synthesized this compound nanostructures.

Structural and Morphological Characterization

X-Ray Diffraction (XRD): XRD is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the nanostructures. The broadening of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation or more advanced methods like the Williamson-Hall analysis, which also accounts for lattice strain.[2][3][4]

Electron Microscopy (SEM and TEM):

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, size, and shape of the nanostructures.

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging, allowing for the determination of the precise dimensions, crystal structure, and presence of defects in individual nanostructures. High-resolution TEM (HRTEM) can visualize the atomic lattice fringes.[5][6]

Generalized Experimental Protocol for TEM Sample Preparation:

-

Dispersion: A small amount of the nanostructure powder is dispersed in a volatile solvent like ethanol or isopropanol. For colloidal quantum dots, the storage solution is used.

-

Sonication: The dispersion is sonicated for a few minutes to break up agglomerates.

-

Grid Preparation: A drop of the dispersion is placed onto a TEM grid (typically a carbon-coated copper grid) and allowed to dry completely in air or under a gentle heat lamp.

-

Plasma Cleaning (Optional): To remove any residual organic contaminants, the grid can be briefly treated with a low-power plasma cleaner.

Optical Characterization

UV-Vis-NIR Spectroscopy: This technique is used to measure the optical absorption of the nanostructures. The absorption spectrum can reveal the band gap energy, which is often blue-shifted in quantum-confined nanostructures compared to the bulk material. For amorphous this compound thin films with thicknesses ranging from 20 to 70 nm, the optical gap has been determined to be around 0.95 eV, which is close to the 1.0 eV band gap of crystalline bulk this compound.[7][8]

Photoluminescence (PL) Spectroscopy: PL spectroscopy provides insights into the electronic structure and defect states of the material. Upon excitation with a suitable light source, the nanostructures emit light at specific wavelengths, which can be correlated to their band-edge emission or defect-related transitions.

Electrical Characterization

Hall Effect Measurement: This is a crucial technique for determining the key electrical transport properties of semiconductor materials, including:

-

Carrier Type: Whether the material is n-type (electron-conduction) or p-type (hole-conduction).

-

Carrier Concentration: The number of charge carriers per unit volume.

-

Mobility: How quickly charge carriers can move through the material under an applied electric field.

Generalized Experimental Protocol for Hall Effect Measurement (van der Pauw Method):

-

Sample Preparation: A thin film of the material is deposited on an insulating substrate. Four electrical contacts are made at the corners of a square-shaped sample.

-

Measurement Setup: The sample is placed in a uniform magnetic field perpendicular to the film plane. A constant current is passed through two adjacent contacts, and the voltage is measured across the other two contacts.

-

Data Acquisition: The voltage is measured with the current and magnetic field in both positive and negative directions to eliminate thermoelectric and misalignment effects.

-

Calculation: The Hall voltage, resistivity, carrier concentration, and mobility are calculated using the van der Pauw equations.[8][9][10]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related zinc compounds. It is important to note that data specifically for this compound nanostructures is limited in the literature, and in some cases, values for bulk material or related compounds are provided for comparison.

Table 1: Physical and Structural Properties of this compound

| Property | Value | Citation |

| Chemical Formula | Zn₃As₂ | [1] |

| Molar Mass | 345.984 g/mol | [1] |

| Crystal Structure | Tetragonal | [1] |

| Space Group | P4₂/nmc | [11] |

| Lattice Constants (Bulk) | a = 11.778 Å, c = 23.645 Å | |

| Density | 5.53 g/cm³ | [1] |

| Melting Point | 1015 °C | [1] |

Table 2: Electronic and Optical Properties of this compound

| Property | Value | Nanostructure Type | Citation |

| Band Gap (Bulk, Crystalline) | ~1.0 eV | Bulk | [1] |

| Band Gap (Amorphous Film) | 0.95 eV | Thin Film (20-70 nm) | [7][8] |

| Photoemission Energy | 1.0 eV | Nanowires & Nanoplatelets | [12] |

Table 3: Electrical Properties of p-type Zinc-based Thin Films (Illustrative)

| Material | Carrier Concentration (cm⁻³) | Hall Mobility (cm²/Vs) | Resistivity (Ω·cm) | Citation |

| p-type ZnTe | Varies with thickness and composition | Varies with thickness and composition | Varies with thickness and composition | [9] |

| p-type InP (Zn-doped) | 5 x 10¹⁷ - 5 x 10¹⁹ | Varies with concentration | Varies with concentration | [10] |

Visualization of Experimental Workflows

Applications in Drug Development: An Emerging Field

While zinc oxide (ZnO) nanoparticles have been extensively studied for biomedical applications, including drug delivery and bioimaging, due to their biocompatibility and biodegradability, the exploration of this compound nanostructures in this domain is still in its infancy.[12][13][14][15] The potential toxicity of arsenic is a significant consideration that requires thorough investigation.

Potential Research Directions:

-

Cytotoxicity Studies: In vitro studies are necessary to determine the cytotoxic effects of this compound nanoparticles on various cell lines to establish safe concentration ranges.[16][17][18][19][20]

-

Surface Functionalization: The surface of this compound nanostructures could potentially be functionalized with biocompatible polymers or targeting ligands to enhance their stability in biological media and direct them to specific cells or tissues.

-

Theranostics: The near-infrared optical properties of this compound nanostructures could be explored for combined imaging and therapy (theranostics), for example, in photothermal therapy where the nanoparticles absorb light and generate heat to destroy cancer cells.

It is crucial to emphasize that significant research into the biocompatibility, degradation, and long-term effects of this compound nanostructures is required before they can be considered for any drug development applications.

Conclusion

The synthesis and characterization of this compound nanostructures represent a growing field with considerable potential. While established methods like chemical vapor deposition and colloidal synthesis provide viable routes for their fabrication, there is a clear need for more detailed and standardized experimental protocols in the scientific literature. The characterization data available, though limited, highlights the promising optical and electrical properties of these nanomaterials. As research progresses, a deeper understanding of the structure-property relationships in this compound nanostructures will pave the way for their application in next-generation electronic and optoelectronic devices. The potential for biomedical applications, while intriguing, remains an exploratory area that necessitates rigorous toxicological and biocompatibility assessments. This guide serves as a foundational resource to encourage and facilitate further research and development in the exciting domain of this compound nanostructures.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Solution phase synthesis of carbon quantum dots as sensitizers for nanocrystalline TiO2 solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The Influence of Carbon Quantum Dots Addition on the Photoluminescence Performance of ZnO Nanoparticles [scientiairanica.sharif.edu]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [diposit.ub.edu]

- 7. jddtonline.info [jddtonline.info]

- 8. The Hall Effect | NIST [nist.gov]

- 9. High temperature Hall measurement setup for thin film characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sbfisica.org.br [sbfisica.org.br]

- 11. researchgate.net [researchgate.net]

- 12. Collection - Zn3As2 Nanowires and Nanoplatelets: Highly Efficient Infrared Emission and Photodetection by an Earth Abundant Material - Nano Letters - Figshare [figshare.com]

- 13. researchgate.net [researchgate.net]

- 14. nanowires.berkeley.edu [nanowires.berkeley.edu]

- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 16. In Vitro Cytotoxicity Effects of Zinc Oxide Nanoparticles on Spermatogonia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. clinmedjournals.org [clinmedjournals.org]

- 19. In Vitro Cytotoxicity Effects of Zinc Oxide Nanoparticles on Spermatogonia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. brieflands.com [brieflands.com]

fundamental properties of zinc arsenide semiconductors

An In-Depth Technical Guide to the Fundamental Properties of Zinc Arsenide (Zn₃As₂) Semiconductors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Zn₃As₂) is a binary II-V semiconductor compound that has garnered significant interest for its potential applications in various technological fields.[1] It is a gray tetragonal crystalline solid known for its high electron mobility and a direct band gap of approximately 1.0 eV, making it suitable for optoelectronic devices, including infrared detectors and solar cells.[1][2] This technical guide provides a comprehensive overview of the core fundamental properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key quantitative data.

Physical and Chemical Properties

This compound is a stable compound under standard conditions.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Zn₃As₂ | [3] |

| Molar Mass | 345.98 g/mol | [3] |

| Appearance | Silver-grey to black powder or pieces | [2] |

| Density | 5.53 g/cm³ | [1] |

| Melting Point | 1015 °C | [1] |

| Solubility | Insoluble in water | [4] |

| Crystal Structure | Tetragonal at room temperature | [1] |

Crystal Structure

At room temperature, this compound possesses a body-centered tetragonal crystal structure.[5] This structure undergoes phase transitions at higher temperatures, converting to a different tetragonal phase at 190 °C and another at 651 °C.[1] In its room-temperature form, the zinc atoms are tetrahedrally coordinated, while the arsenic atoms are surrounded by six zinc atoms in a distorted cubic arrangement.[1] The crystal structure of Zn₃As₂ is analogous to that of cadmium arsenide (Cd₃As₂), zinc phosphide (B1233454) (Zn₃P₂), and cadmium phosphide (Cd₃P₂).[1]

Electronic and Optical Properties

The electronic and optical properties of this compound are central to its utility in semiconductor devices. A summary of these key properties is presented below.

| Property | Value | Reference |

| Band Gap | ~1.0 eV (direct) | [1] |

| Nature of Band Gap | Believed to be direct, with an indirect gap ~25-30 meV larger | [5] |

| Refractive Index | Varies with wavelength | [5] |

The direct band gap of approximately 1.0 eV allows for efficient absorption and emission of light, making it a promising material for photovoltaic and other optoelectronic applications.[5] Photoluminescence studies have been instrumental in determining the band gap energy and its temperature dependence.[5]

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of both bulk crystals and thin films of this compound.

The Bridgman technique, a popular method for producing semiconductor crystals like gallium arsenide, is also applicable to this compound.[6]

Methodology:

-

Material Preparation: High-purity zinc and arsenic are placed in a sealed quartz ampoule in stoichiometric amounts.

-

Melting: The ampoule is heated in a vertical or horizontal furnace to a temperature above the melting point of Zn₃As₂ (1015 °C) to form a homogeneous melt.[7]

-

Solidification: The ampoule is then slowly moved through a temperature gradient. Crystal growth is initiated at the cooler end, often with the aid of a seed crystal to ensure a specific crystallographic orientation.[6][7]

-

Cooling: The entire melt is gradually cooled, resulting in a single-crystal ingot.[7] The vertical Bridgman technique typically yields circular ingots, while the horizontal method produces D-shaped ingots with potentially higher crystalline quality due to reduced stress.[8]

Thin films of this compound can be deposited onto various substrates using vacuum evaporation.[9]

Methodology:

-

Substrate Preparation: Substrates (e.g., glass, silicon) are thoroughly cleaned to remove any contaminants.

-

Source Material: Powdered Zn₃As₂ is placed in a high-temperature crucible (e.g., tungsten boat) within a vacuum chamber.[10]

-

Deposition: The chamber is evacuated to a high vacuum. The crucible is then heated, causing the this compound to sublimate and deposit onto the cooler substrates. The stoichiometry of the resulting film can be influenced by the evaporation rate and substrate temperature.[9] Flash evaporation, where small particles of the material are dropped onto a heated filament for instantaneous evaporation, can be used to better control stoichiometry.[9]

CVD is another method for growing high-quality thin films of this compound.

Methodology:

-

Precursors: A precursor gas containing zinc, such as diethylzinc (B1219324) (DEZn), and an arsenic precursor, such as arsine (AsH₃) or tertiarybutylarsine (TBAs), are used.

-

Reaction: The precursor gases are introduced into a reaction chamber containing the heated substrate.

-

Deposition: The gases react at the hot substrate surface, leading to the deposition of a Zn₃As₂ film. The growth rate and film properties are controlled by factors such as substrate temperature, precursor flow rates, and pressure.

Characterization of this compound

A variety of techniques are used to characterize the structural, electronic, and optical properties of this compound.

XRD is a fundamental technique for determining the crystal structure and phase purity of the material.[11]

Methodology:

-

Sample Preparation: A powdered sample or a thin film on a substrate is mounted in the diffractometer.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays at various angles (2θ). The diffracted X-rays are detected and their intensity is recorded as a function of the diffraction angle.

-

Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains peaks at specific angles that are characteristic of the crystal lattice planes. These peak positions are used to identify the crystal structure and calculate lattice parameters.[11][12]

SEM is used to visualize the surface morphology and topography of this compound samples.[10]

Methodology:

-

Sample Preparation: The sample is mounted on a stub and, if non-conductive, coated with a thin layer of a conductive material (e.g., gold or carbon).

-

Imaging: A focused beam of high-energy electrons is scanned across the sample surface. The interaction of the electron beam with the sample produces various signals, including secondary electrons and backscattered electrons, which are used to form an image of the surface.[10]

PL spectroscopy is a non-destructive technique used to probe the electronic structure and optical properties of semiconductors.[13]

Methodology:

-

Excitation: The sample is illuminated with a light source (typically a laser) with a photon energy greater than the band gap of Zn₃As₂. This excites electrons from the valence band to the conduction band.

-

Emission: The excited electrons relax back to the valence band, emitting photons in the process.[13]

-

Detection and Analysis: The emitted light is collected and analyzed by a spectrometer. The resulting spectrum provides information about the band gap energy, impurity levels, and defect states within the material.[5][13]

Hall effect measurements are used to determine key electrical properties such as carrier concentration, carrier type (n-type or p-type), and carrier mobility.[14]

Methodology:

-

Sample Preparation: A rectangular or van der Pauw geometry sample is prepared with four electrical contacts.

-

Measurement: A known current is passed through two of the contacts, and a magnetic field is applied perpendicular to the direction of current flow. The Hall voltage, which develops across the other two contacts, is measured.[14]

-

Calculation: The carrier concentration and Hall coefficient are calculated from the measured Hall voltage, current, and magnetic field strength. The carrier mobility can then be determined from the carrier concentration and the measured resistivity of the sample.[14][15]

Visualizations

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Workflow diagram of the Bridgman technique for Zn₃As₂ crystal growth.

Safety and Handling

This compound should be handled with care due to the toxicity of arsenic.[2][3]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from acids and other incompatible materials.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[2]

-

First Aid: In case of contact with skin or eyes, flush immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[2][16]

Relevance to Drug Development Professionals

While the primary applications of this compound are in the field of electronics and optoelectronics, the broader class of zinc-containing nanomaterials, such as zinc oxide (ZnO), has been extensively investigated for biomedical applications. These applications include bioimaging, drug delivery, and as antibacterial and anticancer agents.[17][18][19] The semiconducting properties of these materials are often harnessed for biosensing applications.[18] Although specific applications of Zn₃As₂ in drug development are not well-documented, understanding the fundamental properties of related semiconductor materials can provide insights into the potential for developing novel diagnostic and therapeutic platforms. The toxicity of arsenic-containing compounds, however, presents a significant hurdle for most direct biomedical applications of Zn₃As₂.[3]

Conclusion

This compound is a semiconductor with a compelling set of electronic and optical properties that make it a candidate for various applications, particularly in optoelectronics. Its synthesis and characterization are achievable through standard laboratory techniques. While its direct application in drug development is limited by toxicity concerns, the study of its fundamental properties contributes to the broader understanding of semiconductor materials, some of which are at the forefront of biomedical innovation. Continued research into the properties and potential modifications of this compound may yet unveil new and unforeseen applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Zn3As2 - ESPI Metals [espimetals.com]

- 3. This compound | As2Zn3 | CID 25147458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ZINC ARSENITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. osti.gov [osti.gov]

- 10. physics.byu.edu [physics.byu.edu]

- 11. researchgate.net [researchgate.net]

- 12. cosmosjournal.in [cosmosjournal.in]

- 13. ossila.com [ossila.com]

- 14. tek.com.cn [tek.com.cn]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. Biomedical Applications of Zinc Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nanogroup.fudan.edu.cn [nanogroup.fudan.edu.cn]

Unveiling Novel Zinc Arsenide Polymorphs: A High-Pressure Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel materials with unique properties is a cornerstone of scientific advancement. In the realm of inorganic chemistry and materials science, the application of high pressure has emerged as a powerful tool to explore new structural landscapes and uncover polymorphs with distinct physical and chemical characteristics. This whitepaper delves into the exciting frontier of high-pressure synthesis, focusing on the discovery of new zinc arsenide (Zn₃As₂) polymorphs. While direct experimental data on the high-pressure phases of Zn₃As₂ remains nascent, this guide leverages theoretical predictions for isostructural compounds and established high-pressure experimental methodologies to provide a comprehensive technical overview for researchers in the field.

Introduction: The Promise of High-Pressure Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical phenomenon influencing a material's properties, including its electronic bandgap, hardness, and thermodynamic stability. By subjecting materials to extreme pressures, typically in the gigapascal (GPa) range, the interatomic distances can be significantly reduced, leading to the formation of denser, more stable crystal structures that are inaccessible under ambient conditions.

This compound (Zn₃As₂) is a semiconductor with known applications in electronics and thermoelectrics. The exploration of its high-pressure polymorphs holds the potential to unlock new functionalities and enhance its performance in various applications. Theoretical studies on isostructural A₃B₂ compounds, such as magnesium arsenide (Mg₃As₂), provide a predictive framework for the phase transitions that Zn₃As₂ may undergo under compression.

Theoretical Predictions of High-Pressure Polymorphs

While experimental validation for Zn₃As₂ is pending, first-principles calculations on Mg₃As₂ suggest a cascade of phase transitions under increasing pressure. These theoretical findings offer a roadmap for the experimental exploration of Zn₃As₂. The predicted sequence of polymorphs for Mg₃As₂ is summarized in the table below, which can be used as a hypothetical model for Zn₃As₂.

Table 1: Predicted High-Pressure Polymorphs of A₃B₂ Arsenides (based on Mg₃As₂ data)

| Phase | Crystal System | Space Group | Transition Pressure (GPa) | Key Structural Features |

| α-phase | Cubic | Ia-3 | Ambient | Body-centered cubic lattice |

| β-phase | Trigonal | P-3m1 | ~5 | Layered structure |

| γ-phase | Monoclinic | C2/m | ~15 | Denser packing, increased coordination |

| δ-phase | Triclinic | P-1 | ~35 | Highly dense, distorted structure |

Experimental Protocols for High-Pressure Synthesis and Characterization

The synthesis and characterization of new high-pressure polymorphs require specialized experimental techniques. The primary apparatus for such studies is the diamond anvil cell (DAC), which can generate pressures exceeding hundreds of gigapascals.

Diamond Anvil Cell (DAC) Operation

A DAC utilizes two opposing brilliant-cut diamonds to compress a sample contained within a gasket. The small culet (tip) of the diamonds concentrates the applied force, generating immense pressure on the sample.

Key Steps in a High-Pressure Experiment using a DAC:

-

Gasket Preparation: A metal gasket (e.g., rhenium, stainless steel) is pre-indented to create a sample chamber.

-

Sample Loading: A small amount of the powdered Zn₃As₂ sample is placed into the gasket hole, along with a pressure calibrant (e.g., a ruby chip) and a pressure-transmitting medium (e.g., silicone oil, neon, or argon) to ensure hydrostatic conditions.

-

Pressure Application: The DAC is placed in a hydraulic or screw-driven press to apply force to the diamonds, thereby compressing the sample.

-

In Situ Measurements: The transparent nature of diamonds allows for various analytical techniques to be performed on the sample while it is under pressure.

In Situ X-Ray Diffraction (XRD)

In situ XRD is the primary technique for identifying and characterizing the crystal structure of materials under high pressure. Synchrotron X-ray sources are often employed due to their high brightness and small beam size, which are ideal for the microscopic samples within a DAC.

Methodology:

-

The DAC containing the Zn₃As₂ sample is mounted on a goniometer at the synchrotron beamline.

-

A monochromatic X-ray beam is focused on the sample.

-

The diffracted X-rays are collected by an area detector.

-

The resulting diffraction pattern provides information about the crystal lattice parameters.

-

By collecting diffraction patterns at various pressures, the pressure-induced phase transitions can be identified and the crystal structures of the new polymorphs can be determined.

Raman Spectroscopy

Raman spectroscopy is a complementary technique used to probe the vibrational modes of a material. Changes in the Raman spectrum, such as the appearance of new peaks or shifts in existing peaks, can indicate a phase transition.

Methodology:

-

A laser is focused on the sample within the DAC.

-

The inelastically scattered light (Raman scattering) is collected and analyzed by a spectrometer.

-

The Raman spectra are recorded as a function of pressure to monitor changes in the vibrational modes associated with structural transformations.

Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the processes involved in the discovery of new high-pressure polymorphs, the following diagrams illustrate the experimental workflow and the logical relationship between pressure and phase transitions.

Caption: Experimental workflow for the discovery and characterization of new high-pressure polymorphs.

Caption: Predicted phase transition pathway for Zn₃As₂ under increasing pressure.

Conclusion and Future Outlook

The exploration of this compound polymorphs under high pressure represents a promising avenue for the discovery of new materials with tailored properties. While this guide has drawn upon theoretical predictions and established experimental protocols, dedicated experimental investigations on Zn₃As₂ are crucial to validate these predictions and fully characterize the high-pressure phases. The successful synthesis and characterization of novel Zn₃As₂ polymorphs could pave the way for their application in next-generation electronic, optoelectronic, and thermoelectric devices, as well as provide fundamental insights into the behavior of materials under extreme conditions. The methodologies and predictive framework outlined in this whitepaper serve as a valuable resource for researchers embarking on this exciting scientific journey.

exploratory synthesis of novel zinc arsenide-based alloys

An In-depth Technical Guide to the Exploratory Synthesis of Novel Zinc Arsenide-Based Alloys

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of novel alloys based on this compound (Zn₃As₂). As a semiconductor with a direct band gap of approximately 1.0 eV, Zn₃As₂ serves as a promising foundation for developing new materials with tailored electronic and thermoelectric properties through alloying and doping.[1] This document details common experimental methodologies, presents key quantitative data, and illustrates the logical workflows and relationships inherent in the synthesis and characterization of these advanced materials.

Synthesis Methodologies

The exploratory synthesis of this compound-based alloys involves several high-temperature techniques designed to ensure homogeneity and crystallinity. The primary methods employed are solid-state reaction, the Bridgman method for bulk crystal growth, and physical vapor transport for high-purity crystals.

Experimental Protocol: Solid-State Reaction

Solid-state synthesis is a common and straightforward method for producing polycrystalline powders of this compound alloys. It involves the direct reaction of high-purity elemental precursors at elevated temperatures.

Materials and Equipment:

-

High-purity (99.999% or greater) zinc powder/shots, arsenic pieces, and desired dopant/alloying elements (e.g., cadmium, phosphorus, manganese).

-

Quartz ampoule.

-

Vacuum sealing system with a diffusion pump.

-

High-temperature tube furnace or muffle furnace.

-

Glovebox with an inert atmosphere (e.g., argon).

Procedure:

-

Precursor Preparation: Stoichiometric amounts of the elemental precursors are weighed out inside an inert atmosphere glovebox to prevent oxidation. For example, to synthesize (Zn₁₋ₓCdₓ)₃As₂, zinc, cadmium, and arsenic powders are mixed in the desired molar ratio.

-

Ampoule Sealing: The mixed precursors are loaded into a clean quartz ampoule. The ampoule is then evacuated to a high vacuum (e.g., 10⁻⁶ Torr) and sealed using a hydrogen-oxygen torch.

-

Heating Profile: The sealed ampoule is placed in a programmable tube furnace. The temperature is slowly ramped up to a reaction temperature, typically in the range of 400-1200°C. To ensure a complete and homogenous reaction, the furnace may be held at an intermediate temperature before reaching the final temperature.

-

Reaction and Annealing: The ampoule is held at the peak temperature for an extended period, ranging from 24 to 72 hours, to allow for complete diffusion and reaction of the elements. The ampoule may be periodically agitated or rocked to improve mixing.

-

Cooling: After the reaction period, the furnace is slowly cooled to room temperature over several hours or days to promote crystallization and prevent thermal shock, which could crack the ampoule or the product.

-

Product Recovery: Once at room temperature, the ampoule is carefully opened in an inert atmosphere, and the resulting alloy ingot or powder is recovered for characterization.

Experimental Protocol: Bridgman Method for Crystal Growth

The Bridgman method is a widely used technique for growing large, high-quality single crystals from a molten state, which is particularly useful for producing semiconductor materials like this compound alloys.[1][2][3][4]

Materials and Equipment:

-

Polycrystalline this compound alloy (synthesized via solid-state reaction).

-

Tapered quartz or graphite (B72142) crucible.

-

Seed crystal (optional, for controlled orientation).

-

Vertical or horizontal Bridgman furnace with at least two temperature zones (a hot zone above the melting point and a cold zone below).

-

Mechanism for translating the crucible or the furnace.

Procedure:

-

Crucible Loading: The polycrystalline source material is loaded into the crucible. If a seed crystal is used, it is placed at the bottom of the tapered end.

-

Sealing: The crucible is sealed under vacuum or a slight overpressure of an inert gas to prevent sublimation of arsenic.

-

Melting: The crucible is positioned in the hot zone of the Bridgman furnace, which is maintained at a temperature above the melting point of the alloy (for Zn₃As₂, the melting point is 1015°C).[1] The material is allowed to completely melt and homogenize.

-

Crystal Growth: The crystal growth is initiated by slowly moving the crucible from the hot zone to the cold zone at a controlled rate (e.g., 1-5 mm/hour).[1] This directional solidification process allows a single crystal to nucleate (either on the seed or spontaneously at the tapered tip) and grow along the length of the crucible.[3]

-

Cooling: Once the entire melt has solidified, the resulting ingot is slowly cooled to room temperature to minimize thermal stress and defects.

-

Recovery and Sectioning: The single-crystal ingot is recovered from the crucible and can be cut into wafers for characterization and device fabrication.

Experimental Protocol: Physical Vapor Transport (PVT)

Physical Vapor Transport is a technique used to grow high-purity single crystals by sublimating a source material and allowing it to recrystallize in a cooler region of a sealed ampoule.

Materials and Equipment:

-

Polycrystalline source material of the this compound alloy.

-

Quartz growth ampoule.

-

High-purity transport agent (e.g., iodine, optional for chemical vapor transport).

-

Two-zone tube furnace.

-

Vacuum sealing system.

Procedure:

-

Ampoule Preparation: The polycrystalline source material is placed at one end of a long, clean quartz ampoule (the source zone).

-

Sealing: The ampoule is evacuated and sealed under high vacuum.

-

Temperature Gradient: The sealed ampoule is placed in a two-zone furnace, establishing a precise temperature gradient. The source zone is heated to a temperature that allows for sublimation of the material, while the other end (the growth zone) is maintained at a slightly lower temperature.

-

Transport and Growth: Over a period of hours to days, the material sublimates, travels down the temperature gradient via vapor phase, and deposits in the cooler growth zone, forming single crystals.[5][6]

-

Cooling and Recovery: After the growth period, the furnace is slowly cooled, and the high-purity crystals are harvested from the growth zone.

Characterization of this compound-Based Alloys

A comprehensive suite of characterization techniques is essential to determine the structural, chemical, and physical properties of the newly synthesized alloys.

| Characterization Technique | Purpose |

| X-ray Diffraction (XRD) | To identify crystalline phases, determine lattice parameters, and assess crystal quality. |